molecular formula C7H11Br B13729187 5-(Bromomethyl)-1-Methylcyclopent-1-Ene

5-(Bromomethyl)-1-Methylcyclopent-1-Ene

Cat. No.: B13729187
M. Wt: 175.07 g/mol
InChI Key: ZMTZMXYUSFEXFK-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-Methylcyclopent-1-Ene: is an organic compound characterized by a bromomethyl group attached to a methylcyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1-Methylcyclopent-1-Ene typically involves the bromination of 1-methylcyclopentene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process . This reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the handling of bromine and radical initiators.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and various amines. These reactions typically occur under mild to moderate conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Oxidation Products: Alcohols or ketones.

    Reduction Products: Methyl derivatives.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-1-Methylcyclopent-1-Ene is used as an intermediate in organic synthesis. Its reactivity makes it valuable for constructing more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: While specific biological applications of this compound are less documented, its derivatives may be explored for potential medicinal properties, including as precursors for drug development.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials where brominated intermediates are required. Its role as a building block in the synthesis of flame retardants and other specialty chemicals is also notable .

Mechanism of Action

The mechanism of action for 5-(Bromomethyl)-1-Methylcyclopent-1-Ene primarily involves its reactivity as a brominated compoundThe molecular targets and pathways depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 5-(Chloromethyl)-1-Methylcyclopent-1-Ene
  • 5-(Iodomethyl)-1-Methylcyclopent-1-Ene
  • 5-(Fluoromethyl)-1-Methylcyclopent-1-Ene

Comparison:

Properties

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

5-(bromomethyl)-1-methylcyclopentene

InChI

InChI=1S/C7H11Br/c1-6-3-2-4-7(6)5-8/h3,7H,2,4-5H2,1H3

InChI Key

ZMTZMXYUSFEXFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC1CBr

Origin of Product

United States

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